3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyrazine rings in its structure makes it a unique scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-a]pyrazine core structure have been found to interact with various enzymes and receptors . For instance, some 1,2,4-triazolo[4,3-a]pyrazine derivatives have shown inhibitory activity against c-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
For instance, if the compound acts as an inhibitor, it could prevent the target protein from performing its normal function, potentially leading to a decrease in certain cellular activities .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase , it could impact pathways related to cellular growth and survival. Inhibition of c-Met kinase can disrupt signal transduction pathways, potentially leading to the suppression of cell proliferation and migration .
Result of Action
Based on its potential inhibitory activity against c-met kinase , it could lead to a decrease in cellular activities related to growth and survival. This could potentially result in the suppression of tumor growth in the context of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 2,3-dichloropyrazine, which is then reacted with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate undergoes cyclization with carbonic acid halo anhydrides, followed by hydrolysis and alkylation to introduce the ethyl and methoxyphenyl groups .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially opening it up to form different pyrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anti-cancer research .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have been studied for their ability to inhibit specific enzymes and receptors, making them potential treatments for diseases such as cancer and inflammatory disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 3-ethyl-7-(4-chlorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- 3-ethyl-7-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Uniqueness
The presence of the methoxy group on the phenyl ring in 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for further research and development .
Properties
IUPAC Name |
3-ethyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-12-15-16-13-14(19)17(8-9-18(12)13)10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMROFUJOMDQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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